molecular formula C15H27N3O5S B2447128 Methyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235296-24-8

Methyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2447128
CAS No.: 1235296-24-8
M. Wt: 361.46
InChI Key: TWXWPNYNGBBHKA-UHFFFAOYSA-N
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Description

Methyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H27N3O5S and its molecular weight is 361.46. The purity is usually 95%.
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Biological Activity

Methyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate, with a CAS number of 1235296-24-8, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

PropertyValue
Molecular FormulaC₁₅H₂₇N₃O₅S
Molecular Weight361.5 g/mol
StructureStructure
CAS Number1235296-24-8

The compound acts primarily through the modulation of various biological pathways. It has been shown to interact with specific receptors and enzymes, influencing cellular processes such as proliferation, migration, and apoptosis.

Key Mechanisms:

  • Receptor Binding : The compound binds to neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : It inhibits certain enzymes associated with tumor growth and proliferation, showcasing potential anti-cancer properties.
  • Ferroptosis Induction : Recent studies indicate that it may trigger ferroptosis (a form of regulated cell death) in cancer cells by increasing reactive oxygen species (ROS) levels and altering lipid peroxidation processes.

Antitumor Effects

Research has demonstrated that this compound exhibits significant anti-tumor activity. A study highlighted its ability to inhibit tumor cell proliferation and migration in vitro.

Case Study Findings :

  • Cell Lines Used : SKOV3 (ovarian cancer) and 22RV1 (prostate cancer).
  • Methods : MTT assays for cell viability, scratch assays for migration, and flow cytometry for apoptosis detection.
  • Results :
    • Inhibition of cell proliferation by approximately 70% at optimal concentrations.
    • Induction of apoptosis in treated cells, evidenced by increased Annexin V staining.
    • Significant reduction in the expression of key proteins involved in cell survival pathways (e.g., NRF2 and GPX4).

Applications in Pharmaceutical Development

The compound is being explored as a potential lead in drug development for various conditions:

  • Neurological Disorders : Its structural similarity to known neuroactive compounds suggests potential efficacy in treating conditions like depression or anxiety.
  • Cancer Therapy : Due to its ability to induce ferroptosis and inhibit tumor growth, it is being investigated as a candidate for novel anti-cancer therapies.

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionActivity Level
Methyl 4-methoxy-piperidineNeurotransmitter modulationModerate
4-Methyl-N-(Piperidin-1-Ylmethylene) BenzenesulfonamideInduces ferroptosisHigh
Methyl 4-(methylsulfonyl)piperidineEnzyme inhibitionLow

Properties

IUPAC Name

methyl 4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O5S/c1-23-15(20)17-7-3-12(4-8-17)11-16-14(19)13-5-9-18(10-6-13)24(2,21)22/h12-13H,3-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWPNYNGBBHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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